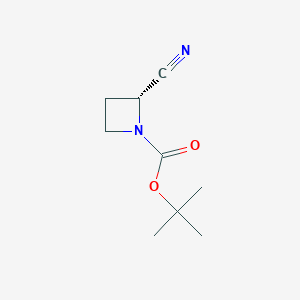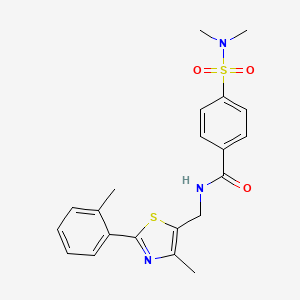
4-(N,N-dimethylsulfamoyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-dimethylsulfamoyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide, also known as DMTB, is a chemical compound that has been extensively studied for its potential use in scientific research. DMTB is a small molecule that has shown promising results in various applications, including in the fields of cancer research, neuroscience, and drug discovery.
科学的研究の応用
Microwave Promoted Synthesis
Microwave irradiation is a cleaner, more efficient, and faster method for the synthesis of benzamide derivatives, including compounds related to the specified chemical structure. This method offers good to excellent yields and represents an advancement over traditional thermal heating methods in synthesizing benzamide derivatives with potential for various applications (Saeed, 2009).
Structural Analysis and Potential Applications
Studies have detailed the structural characteristics of benzamide derivatives, illustrating how molecular structure impacts their potential uses in medicinal chemistry and pharmaceuticals. The analysis of molecular structures has led to insights into the compounds' interactions and properties, facilitating their application in drug development and other scientific fields (Rodier et al., 1993).
Anticancer Activity
Benzamide derivatives have shown promising anticancer activity against various human cancer cell lines. Microwave-assisted synthesis of these compounds has enabled the exploration of their efficacy in vitro. Some derivatives have exhibited significant anticancer properties, underscoring their potential as therapeutic agents (Tiwari et al., 2017).
Enzyme Inhibition and Molecular Docking Studies
Benzamide derivatives have been investigated for their enzyme inhibition capabilities, including their interactions with human carbonic anhydrase isoforms. Molecular docking studies have provided insights into the binding interactions between these compounds and target enzymes, highlighting their potential for therapeutic applications (Ulus et al., 2016).
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-7-5-6-8-18(14)21-23-15(2)19(28-21)13-22-20(25)16-9-11-17(12-10-16)29(26,27)24(3)4/h5-12H,13H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWSSPIMEDRZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

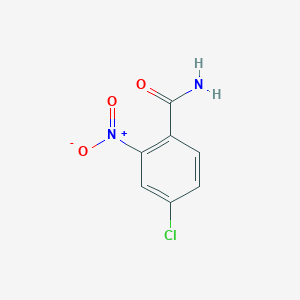
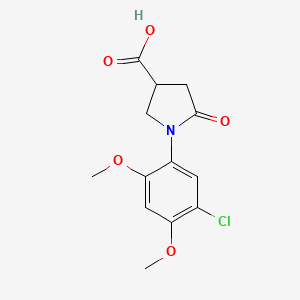
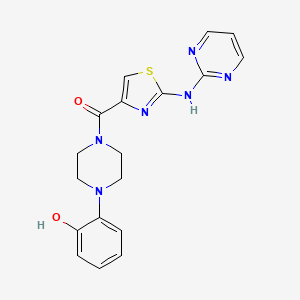
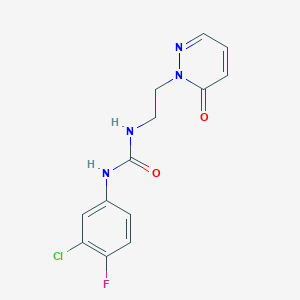
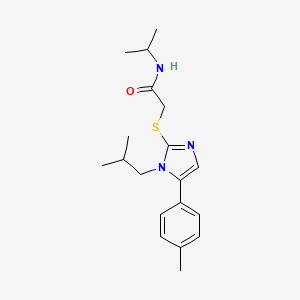
![2-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/no-structure.png)
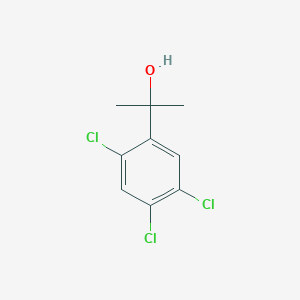
![2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2656535.png)
![1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2656536.png)
![3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2656538.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzamide](/img/structure/B2656540.png)
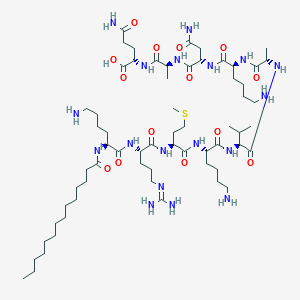
![3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2656542.png)
